Dimethoxy Dienogest: An In-depth Technical Guide on a Key Intermediate in Dienogest Synthesis
Dimethoxy Dienogest: An In-depth Technical Guide on a Key Intermediate in Dienogest Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethoxy dienogest, scientifically known as [(17β)-17-Hydroxy-3,3-dimethoxyestra-5(10),9(11)-dien-17-yl]acetonitrile, is a crucial intermediate and a known impurity in the synthetic pathway of dienogest, a fourth-generation progestin widely used in the treatment of endometriosis and as an oral contraceptive. This technical guide provides a comprehensive overview of the chemical structure, properties, and the synthetic context of dimethoxy dienogest. Due to its transient nature as a synthetic intermediate, dedicated studies on its biological activity and signaling pathways are not publicly available. Therefore, this guide also provides a detailed account of the biological properties and mechanism of action of the parent compound, dienogest, to offer a relevant pharmacological context for researchers encountering this molecule.
Chemical Structure and Properties of Dimethoxy Dienogest
Dimethoxy dienogest is a steroid derivative characterized by a 3,3-dimethoxy ketal protecting group on the A-ring of the steroid nucleus. This feature distinguishes it from the final active pharmaceutical ingredient, dienogest, which possesses a 3-keto group.
Table 1: Chemical and Physical Properties of Dimethoxy Dienogest
| Property | Value | Reference(s) |
| IUPAC Name | 2-[(8S,13S,14S,17R)-17-hydroxy-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile | [1] |
| Synonyms | Dienogest Impurity E, (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile | [1][2] |
| CAS Number | 102193-41-9 | [1] |
| Molecular Formula | C₂₂H₃₁NO₃ | [1] |
| Molecular Weight | 357.49 g/mol | [1] |
| Appearance | Off-White to Pale Yellow Solid | [1] |
| Melting Point | 79-83°C | [1] |
| Boiling Point | 524.6 ± 50.0 °C (Predicted) | [1] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Pyridine (Slightly) | [1] |
Synthesis of Dienogest and the Role of Dimethoxy Dienogest
Dimethoxy dienogest is a key intermediate in several patented synthetic routes to dienogest. Its formation typically follows the introduction of the cyanomethyl group at the C17 position and precedes the deprotection of the 3-keto group.
General Synthetic Pathway
The synthesis of dienogest often commences from estra-5(10),9(11)-diene-3,17-dione. The 3-keto group is protected as a ketal, commonly a dimethoxy ketal, to prevent its reaction in subsequent steps. The protected compound, 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one, then undergoes a reaction with a cyanomethylating agent to introduce the characteristic cyanomethyl group at the C17 position, yielding dimethoxy dienogest. The final step involves the acidic hydrolysis of the dimethoxy ketal to regenerate the 3-keto group, affording dienogest.
Experimental Protocol: Synthesis of Dienogest via Dimethoxy Dienogest
The following is a generalized experimental protocol based on descriptions in the patent literature. Specific conditions and reagents may vary.
Step 1: Ketalization of Estra-5(10),9(11)-diene-3,17-dione
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Reactants: Estra-5(10),9(11)-diene-3,17-dione, methanol, and an acid catalyst (e.g., p-toluenesulfonic acid).
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Procedure: The starting material is dissolved in methanol, and the acid catalyst is added. The mixture is stirred, often with heating, until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC). The product, 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one, is then isolated and purified.
Step 2: Cyanomethylation to form Dimethoxy Dienogest
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Reactants: 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one and a cyanomethylating agent (e.g., cyanomethyl lithium, prepared in situ from acetonitrile and n-butyllithium).
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Procedure: The cyanomethylating agent is prepared at low temperature (e.g., -78°C) in an inert solvent like THF. A solution of 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one in the same solvent is then added slowly. The reaction is quenched after completion, and the product, dimethoxy dienogest, is worked up and purified.
Step 3: Acid Hydrolysis to Dienogest
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Reactants: Dimethoxy dienogest and an aqueous acid (e.g., hydrochloric acid or sulfuric acid).
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Procedure: Dimethoxy dienogest is dissolved in a suitable solvent (e.g., acetone or methanol), and the aqueous acid is added. The reaction mixture is stirred until the deprotection is complete. The product, dienogest, is then isolated by precipitation or extraction and purified by recrystallization.[3]
Biological Activity and Mechanism of Action of Dienogest
As there is no available data on the specific biological activity of dimethoxy dienogest, this section details the well-characterized pharmacology of its parent compound, dienogest. This information is provided for context, as any residual dimethoxy dienogest in a dienogest formulation would be an impurity.
Dienogest is a potent progestin with antiandrogenic properties.[4] Its primary mechanism of action involves the modulation of progesterone receptors, leading to a range of effects on the female reproductive system.
Progestogenic and Antiovulatory Effects
Dienogest exerts a strong progestogenic effect on the endometrium, leading to decidualization and subsequent atrophy of endometrial tissue.[4] This is a key mechanism in its efficacy for treating endometriosis. It also inhibits ovulation by suppressing gonadotropin secretion from the pituitary gland.
Antiandrogenic Activity
Dienogest possesses antiandrogenic properties, which contribute to its use in treating androgen-dependent conditions like acne.[4]
Signaling Pathway of Dienogest
The biological effects of dienogest are primarily mediated through its interaction with the progesterone receptor (PR). Upon binding to dienogest, the PR undergoes a conformational change, translocates to the nucleus, and binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription. This leads to the downstream effects on cell proliferation, differentiation, and inflammation.
Analytical Methods for Dimethoxy Dienogest
The detection and quantification of dimethoxy dienogest as an impurity in dienogest active pharmaceutical ingredient (API) and finished products are crucial for quality control. High-performance liquid chromatography (HPLC) is the most common analytical technique employed for this purpose.[5][6] A validated stability-indicating HPLC method can effectively separate dienogest from its impurities, including dimethoxy dienogest, allowing for their accurate quantitation.
Conclusion
Dimethoxy dienogest is a pivotal, yet transient, molecule in the synthesis of the widely used progestin, dienogest. While it lacks dedicated pharmacological studies, its chemical properties and synthetic role are well-documented in the scientific and patent literature. Understanding the structure, properties, and synthetic context of dimethoxy dienogest is essential for pharmaceutical scientists and researchers involved in the development, manufacturing, and quality control of dienogest-containing products. The provided overview of dienogest's biological activity offers a valuable pharmacological framework for appreciating the significance of controlling impurities like dimethoxy dienogest in the final drug substance.
References
- 1. DiMethoxy Dienogest | 102193-41-9 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. PROCESS FOR THE PREPARATION OF DIENOGEST SUBSTANTIALLY FREE OF IMPURITIES - Patent 2560984 [data.epo.org]
- 4. Dienogest | C20H25NO2 | CID 68861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. impactfactor.org [impactfactor.org]
